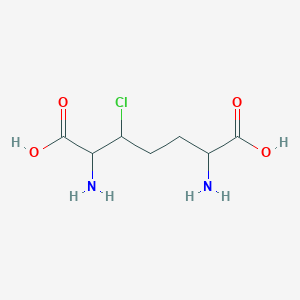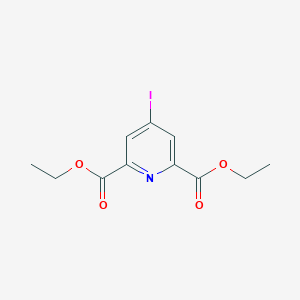
トルセミドカルボン酸
説明
Torasemide carboxylic acid is a monocarboxylic acid resulting from the replacement of the 3'-methyl group of the phenyl ring of torasemide by a carboxy group. It is a metabolite of torasemide. It has a role as a human xenobiotic metabolite, a drug metabolite and a human urinary metabolite. It is a secondary amino compound, an aminopyridine, a N-sulfonylurea, a member of benzoic acids and a monocarboxylic acid. It derives from a torasemide.
科学的研究の応用
有機合成
トルセミドカルボン酸を含むカルボン酸は、有機合成において重要な役割を果たします . これらは、置換、脱離、酸化、カップリングなどのさまざまな有機反応に関与しています . これらの極性が高い化学構造により、これらの反応に積極的に参加します .
ナノテクノロジー
ナノテクノロジーの分野では、カルボン酸は、金属ナノ粒子やカーボンナノ構造体の分散および組み込みを促進するための表面改質剤として使用されます . 例えば、有機カルボン酸は、超音波照射によって多層カーボンナノチューブ(MWCNTs)の表面改質を支援するために使用されてきました .
ポリマー
カルボン酸は、ポリマーや生体高分子の製造に使用されます . これらは、重合プロセスにおいてモノマー、添加剤、触媒などとして役立ちます . この用途は、プラスチック、繊維、コーティングなど、さまざまな業界にまで及びます .
医薬品
トルセミドカルボン酸の誘導体であるトルセミドは、非常に強力で選択的な、長時間作用型の経口生物学的利用可能なループ利尿薬です . これは、うっ血性心不全、腎臓病または肝臓病に起因する高血圧および浮腫の治療に使用されます
作用機序
Target of Action
Torsemide Carboxylic Acid, a metabolite of Torsemide , primarily targets the Na+/K+/2Cl- carrier system located in the lumen of the thick ascending portion of the loop of Henle . This system plays a crucial role in the reabsorption of sodium and chloride, which is essential for maintaining fluid and electrolyte balance in the body .
Mode of Action
Torsemide Carboxylic Acid inhibits the Na+/K+/2Cl- carrier system from within the lumen of the thick ascending portion of the loop of Henle . By blocking this system, it reduces the reabsorption of sodium and chloride, leading to increased excretion of these ions along with water . This diuretic action helps in managing conditions like hypertension and edema associated with heart failure, renal failure, or liver disease .
Biochemical Pathways
The inhibition of the Na+/K+/2Cl- carrier system disrupts the ion balance within the renal tubular cells. This disruption leads to an increase in the urinary excretion of sodium, chloride, and water
Pharmacokinetics
The bioavailability of Torsemide, the parent drug, is approximately 80%, with little inter-subject variation . It is absorbed with little first-pass metabolism, and the serum concentration reaches its peak within 1 hour after oral administration . Torsemide is cleared from the circulation by both hepatic metabolism (approximately 80% of total clearance) and excretion into the urine (approximately 20% of total clearance in patients with normal renal function) . The major metabolite in humans is Torsemide Carboxylic Acid .
Result of Action
The primary result of Torsemide Carboxylic Acid’s action is diuresis, i.e., increased production of urine . This leads to the reduction of fluid accumulation in the body, thereby helping in the management of conditions like hypertension and edema .
Action Environment
The action of Torsemide Carboxylic Acid can be influenced by various environmental factors. For instance, the presence of certain genetic polymorphisms in enzymes like CYP2C9 and OATP1B1 can affect the pharmacokinetics of Torsemide . Furthermore, the drug’s efficacy can be influenced by the patient’s disease state, as differences in Torsemide pharmacokinetics and pharmacodynamics have been observed between healthy adults and patient groups . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of Torsemide Carboxylic Acid.
将来の方向性
生化学分析
Biochemical Properties
Torsemide Carboxylic Acid, as a metabolite of Torsemide, may share some biochemical properties with its parent compound. Torsemide is known to interact with enzymes such as CYP2C9 and OATP1B1 . These interactions could potentially influence the biochemical reactions involving Torsemide Carboxylic Acid.
Cellular Effects
For instance, Torsemide increases the urinary excretion of sodium, chloride, and water, but it does not significantly alter glomerular filtration rate, renal plasma flow, or acid-base balance .
Molecular Mechanism
Torsemide, its parent compound, acts by inhibiting the Na+/K+/2Cl- carrier system in the lumen of the thick ascending portion of the loop of Henle . This action results in increased urinary excretion of sodium, chloride, and water .
Temporal Effects in Laboratory Settings
Studies on Torsemide have shown that its effects on diuresis and natriuresis can vary over time .
Metabolic Pathways
Torsemide is known to be metabolized in the liver, with approximately 80% of total clearance occurring through hepatic metabolism .
Transport and Distribution
Torsemide is known to be extensively bound to plasma protein (>99%), and most renal clearance of Torsemide occurs via active secretion of the drug by the proximal tubules into tubular urine .
Subcellular Localization
Given that Torsemide is known to act from within the lumen of the thick ascending portion of the loop of Henle , it is possible that Torsemide Carboxylic Acid may also be localized in this region.
特性
IUPAC Name |
3-[[3-(propan-2-ylcarbamoylsulfamoyl)pyridin-4-yl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-10(2)18-16(23)20-26(24,25)14-9-17-7-6-13(14)19-12-5-3-4-11(8-12)15(21)22/h3-10H,1-2H3,(H,17,19)(H,21,22)(H2,18,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPRBNDLCZQUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


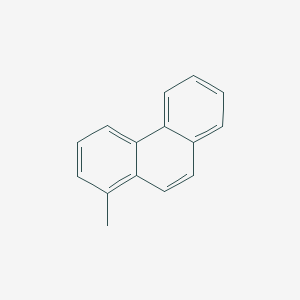
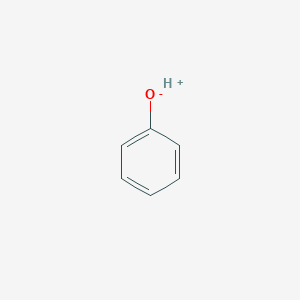
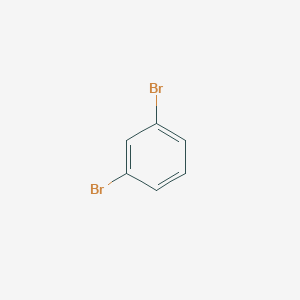
![Benzo[e]pyrene](/img/structure/B47544.png)

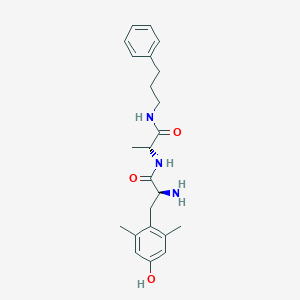

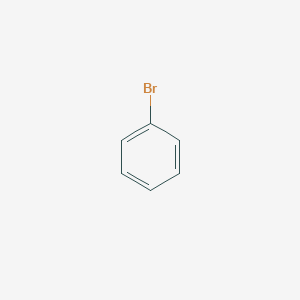

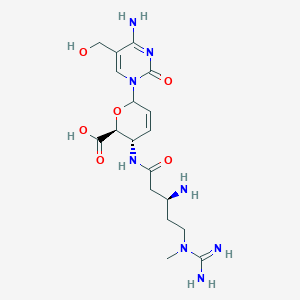
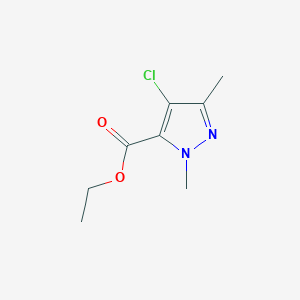
![6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol](/img/structure/B47561.png)
